methyl 4-acetyl-1H-pyrrole-2-carboxylate
Description
Molecular Structure and Conformational Analysis
The crystallographic analysis of methyl 4-acetyl-1H-pyrrole-2-carboxylate reveals a planar heterocyclic ring system with significant deviation from ideal symmetry due to the electronic effects of the substituents. The compound crystallizes with distinct structural parameters that reflect the influence of both the acetyl and carboxylate functional groups on the pyrrole ring geometry. X-ray diffraction studies of related 4-acetylpyrrole carboxylates have demonstrated that the normal symmetrical bonding arrangement in the pyrrole ring becomes considerably perturbed when multiple electron-withdrawing substituents are present. The molecular geometry shows characteristic bond length variations, with the C4-C15 bond distance shortened due to the acetyl substitution, while the C2-C6 bond exhibits similar shortening effects from the carboxylate group.
The compound exhibits a melting point range of 109-113°C, indicating a well-ordered crystalline structure with moderate intermolecular interactions. Crystallographic studies on analogous compounds, such as ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, have revealed monoclinic crystal systems with space group P21/n, suggesting that this compound likely adopts similar packing arrangements. The acetyl group orientation is positioned to minimize steric interactions while maintaining optimal electronic conjugation with the pyrrole ring system. The carboxylate ester group adopts an anti conformation with respect to the heterocyclic nitrogen atom, as commonly observed in pyrrole-2-carboxylate derivatives.
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by a network of intermolecular interactions that include hydrogen bonding and van der Waals forces. Studies on related compounds have shown that hydrogen bonding patterns involving the nitrogen-hydrogen donor and carbonyl acceptor groups play crucial roles in determining the overall crystal architecture. The acetyl carbonyl oxygen serves as a hydrogen bond acceptor, while the pyrrole nitrogen-hydrogen group functions as a donor, creating extended chain structures within the crystal lattice. These interactions contribute to the thermal stability observed in the melting point range and influence the compound's solubility characteristics.
The molecular packing is further stabilized by C-H···O interactions involving the methyl ester group and neighboring molecules. Crystallographic analysis of ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate monohydrate has revealed similar hydrogen bonding patterns, where three strong hydrogen bonds link the substituted pyrrole molecules to form infinite chains. The this compound structure likely exhibits comparable intermolecular organization, with the acetyl and ester groups participating in multiple contact interactions that stabilize the three-dimensional arrangement.
Properties
IUPAC Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUPQKYQRXDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377641 | |
| Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-82-3 | |
| Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Ring Formation
The pyrrole core can be synthesized via classical methods such as:
Paal-Knorr Synthesis: Cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines forms the pyrrole ring. This method is widely used due to its straightforward approach and availability of starting materials.
Multicomponent Coupled Domino Reactions (MCDRs): A novel approach involves a three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates catalyzed by copper salts, leading to regioselective formation of 2,3,4-trisubstituted pyrroles. This method is efficient, mild, and offers high regioselectivity.
Introduction of Functional Groups
Acetyl Group: Typically introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This electrophilic aromatic substitution targets the 4-position on the pyrrole ring.
Carboxylate Ester Group: Formed by esterification of the corresponding carboxylic acid with methanol under acidic conditions.
Methylation at Nitrogen: Methylation at the N-1 position can be achieved using methyl iodide and a base like potassium carbonate.
Regioselective Multicomponent Synthesis via [3+2] Cycloaddition
A recent and efficient method for synthesizing substituted pyrroles, including methyl 4-acetyl-1H-pyrrole-2-carboxylate analogs, involves a copper-catalyzed three-component domino reaction:
Starting Materials: Aromatic or aliphatic ketones, aromatic or aliphatic aldehydes, and methyl 2-isocyanoacetate.
Catalyst and Base: Copper(I) iodide (CuI) at 10 mol% and cesium carbonate (Cs2CO3) as base.
Solvent: Methanol at room temperature under open air.
Mechanism: The reaction proceeds via initial aldol condensation between the ketone and aldehyde to form an α,β-unsaturated ketone (chalcone). Subsequently, methyl 2-isocyanoacetate undergoes a [3+2] cycloaddition catalyzed by CuI to yield the trisubstituted pyrrole.
Regioselectivity: The stepwise addition of reagents is critical; simultaneous addition results in no product formation. Oxygen in the air facilitates oxidation of pyrroline intermediate to pyrrole.
Scope and Limitations
The method tolerates a variety of aromatic and aliphatic ketones and aldehydes.
Electron-withdrawing and electron-donating substituents on the aromatic rings are compatible.
Yields range from 48% to 90% with reaction times between 2.5 to 6 hours.
The reaction is regioselective, producing mainly the desired 2,3,4-trisubstituted pyrroles without regioisomer mixtures.
Industrial and Scale-Up Considerations
Industrial synthesis may employ similar routes with optimization for yield and cost.
Continuous flow reactors and automated synthesis platforms can improve scalability and reproducibility.
Reaction conditions are mild (room temperature, methanol solvent, open air), which is advantageous for large-scale synthesis.
Summary Table: Key Parameters for Preparation of this compound
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Pyrrole ring formation | Paal-Knorr synthesis or MCDR | Formation of pyrrole core |
| Aldol condensation | Ketone + Aldehyde + Base (Cs2CO3) | α,β-unsaturated ketone (chalcone) |
| [3+2] Cycloaddition | Chalcone + Methyl 2-isocyanoacetate + CuI catalyst | Trisubstituted pyrrole |
| Acetylation (if needed) | Acetyl chloride + AlCl3 | Introduction of acetyl group |
| Esterification | Carboxylic acid + Methanol + Acid | Formation of methyl ester |
| Methylation at N-1 (optional) | Methyl iodide + Base (K2CO3) | N-methylation |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles, such as halogens or alkyl groups, using reagents like N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: 4-acetyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate.
Substitution: 4-bromo-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 4-acetyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and polymers, enhancing the properties of these materials.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target molecule. The pyrrole ring’s aromatic nature allows for π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the acetyl group, making it less reactive in certain chemical transformations.
4-acetyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
1-methyl-1H-pyrrole-2-carboxylate: Has a methyl group on the nitrogen atom, altering its electronic properties and reactivity.
Uniqueness: Methyl 4-acetyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an acetyl group and a carboxylate ester group, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Biological Activity
Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 181.19 g/mol. The compound features a pyrrole ring substituted with an acetyl group at the 4-position and a carboxylate group at the 2-position, which contributes to its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites on target molecules, while the aromatic nature of the pyrrole ring facilitates π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism allows for modulation of enzyme activity and receptor binding.
1. Enzyme Inhibition
Research indicates that this compound is involved in studies of enzyme inhibitors. It has been shown to affect various biological pathways, contributing to our understanding of enzyme mechanisms.
2. Anticancer Activity
This compound has been studied for its potential cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may inhibit cancer cell proliferation, indicating potential therapeutic applications in oncology.
3. Anti-inflammatory Properties
This compound is also being investigated for its anti-inflammatory properties. The compound's structural features enable it to modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Q & A
Q. Table 1: Impact of Substituents on Pyrrole Carboxylate Properties
| Substituent | Position | Reactivity Trend | Biological Activity (Example) | Source |
|---|---|---|---|---|
| Acetyl | 4 ↑ Electrophilicity | Enzyme inhibition (IC₅₀: 10–50 µM) | ||
| Methyl | 1 ↑ Steric hindrance | Reduced cytotoxicity (IC₅₀ > 100 µM) | ||
| Formyl | 4 ↑ Oxidation susceptibility | Variable antimicrobial activity |
Key Methodological Recommendations
- Synthetic Design : Prioritize regioselective acetylation using protecting groups (e.g., tert-butoxycarbonyl) to avoid side reactions .
- Data Validation : Cross-validate NMR assignments with HSQC/HMBC experiments and X-ray structures to resolve ambiguities .
- Biological Testing : Use standardized MTT assays and include positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
